Hexanoamide
Overview
Description
Hexanoamide is an organic compound with the formula C6H13NO2. It is a colorless, flammable liquid that is soluble in water and has a wide range of applications in industry and research. This compound is used as a solvent in the synthesis of several pharmaceuticals, and is also used as a plasticizer in the manufacture of polymers and plastics. It is also used in the production of dyes, surfactants, and other chemicals. This compound has been studied extensively for its biochemical and physiological effects, and has been used in numerous scientific research applications.
Scientific Research Applications
1. Antidiabetic Activity
Research has shown that n-hexane extracts from Artocarpus camansi Blanco fruit peels contain hexanoamide and exhibit significant antidiabetic activity. The major compounds in the extract, such as hexadecanoic acid methyl ester and 9,12-octadecadienoyl chloride, contribute to the reduction of blood glucose levels in mice, suggesting potential therapeutic uses in diabetes management (Nasution et al., 2018).
2. Biofuel Application
Several studies have investigated the use of 1-hexanol, a derivative of this compound, as a biofuel in diesel engines. Adjusting fuel injection time and incorporating 1-hexanol into diesel engines have been found to improve combustion, performance, and emission characteristics. This points towards the potential of this compound derivatives in creating more efficient and environmentally friendly fuel options (Santhosh & Kumar, 2021), (Nour et al., 2021).
3. Industrial and Agricultural Enhancements
This compound and its derivatives have been applied in various industrial and agricultural settings. For instance, hexanoic acid, closely related to this compound, has been used as a resistance inducer in tomato plants against pathogens, demonstrating the potential for agricultural applications in enhancing plant resilience to diseases (Scalschi et al., 2014). In the industrial sector, this compound derivatives have shown promise in improving the compatibility between different polymers, contributing to advancements in materials science (Giannotta et al., 2001).
4. Bioremediation
Research on BioTiger™, a microbial consortium, revealed its ability to biodegrade hexanoic acid and other toxic contaminants in oil sands tailings. This suggests the potential of this compound and its derivatives in bioremediation efforts to clean up environmentally hazardous sites (Reddy et al., 2020).
5. Food Safety Applications
Hexanal and hexanoic acid, compounds related to this compound, have been studied for their antimicrobial effects in food safety. Their inhibitory effects on pathogens like E. coli, Salmonella enteritidis, and Listeria monocytogenes suggest their potential application in extending the shelf life and improving the safety of minimally processed foods (Lanciotti et al., 2003).
Mechanism of Action
Target of Action
Hexanoamide, also known as n-Hexanamide or Caproamide , primarily targets the HTH-type transcriptional regulator QacR in organisms such as Staphylococcus aureus and Staphylococcus haemolyticus . The QacR regulator plays a crucial role in the resistance mechanism against antiseptic drugs .
Mode of Action
It is known to interact with its target, the qacr regulator, affecting the transcriptional regulation in the bacterial cells
Pharmacokinetics
It is known that the compound has a molecular weight of 1151735 , which may influence its absorption and distribution
Result of Action
Given its interaction with the QacR regulator, it is likely that this compound influences the transcriptional regulation in bacterial cells . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, a study on the bioremediation of Hexanoic Acid (a compound similar to this compound) in oil sands tailings showed that a microbial consortium was able to cometabolically biodegrade the compound in the presence of tailings . This suggests that environmental conditions, such as the presence of other compounds or organisms, can influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Hexanoamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes. One notable enzyme that interacts with this compound is amidase from Aspergillus nidulans. Amidase catalyzes the hydrolysis of this compound to produce hexanoic acid and ammonia. This reaction is crucial for the metabolism of this compound in microbial systems . Additionally, this compound has been shown to interact with biosurfactants produced by microbial strains, which can enhance its solubility and facilitate its biodegradation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In microbial cells, this compound can be metabolized to hexanoic acid, which enters the fatty acid degradation pathway. This process impacts cellular energy production and lipid metabolism. Furthermore, this compound has been observed to affect the expression of genes involved in the production of biosurfactants, which play a role in cell membrane integrity and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The hydrolysis of this compound by amidase involves the formation of an enzyme-substrate complex, followed by the cleavage of the amide bond. This reaction results in the release of hexanoic acid and ammonia, which can further participate in metabolic pathways. Additionally, this compound’s interaction with biosurfactants suggests a role in modulating membrane-associated processes and enzyme activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of specific enzymes or acidic conditions. Long-term studies have shown that this compound can be metabolized by microbial consortia, leading to the gradual degradation of the compound and its conversion to hexanoic acid . These temporal effects are important for understanding the compound’s behavior in bioremediation applications.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on cellular functions, while higher doses can lead to significant metabolic changes. In some studies, high doses of this compound have been associated with toxic effects, including disruptions in lipid metabolism and liver function. These findings highlight the importance of dosage considerations in the application of this compound in biomedical research .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion to hexanoic acid. The enzyme amidase catalyzes this conversion, which is a key step in the fatty acid degradation pathway. Hexanoic acid can then be further metabolized through β-oxidation, leading to the production of acetyl-CoA and subsequent entry into the citric acid cycle. This metabolic pathway is essential for energy production and lipid metabolism in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the uptake and localization of this compound in target cells. Additionally, the compound’s solubility can be enhanced by biosurfactants, which aid in its distribution and accumulation in microbial cells. Understanding the transport and distribution of this compound is crucial for optimizing its use in bioremediation and industrial applications .
properties
IUPAC Name |
hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBYIUDWACNRRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Record name | HEXANAMIDE | |
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Related CAS |
30643-90-4 | |
Record name | Hexanamide, homopolymer | |
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DSSTOX Substance ID |
DTXSID6020696 | |
Record name | Hexanamide | |
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Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexanamide appears as colorless crystals. (NTP, 1992), Colorless solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] | |
Record name | HEXANAMIDE | |
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Boiling Point |
491 °F at 760 mmHg (NTP, 1992), 255 °C @ 760 mm Hg | |
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Solubility |
0.1 to 1 mg/mL at 59 °F (NTP, 1992), Soluble in alcohol, ether, benzene, chloroform, SLIGHTLY SOL IN WATER | |
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Density |
0.999 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.999 @ 20 °C/4 °C | |
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Vapor Pressure |
0.00374 [mmHg] | |
Record name | Hexanamide | |
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Color/Form |
CRYSTALS FROM ACETONE | |
CAS RN |
628-02-4 | |
Record name | HEXANAMIDE | |
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Melting Point |
214 °F (NTP, 1992), 101 °C | |
Record name | HEXANAMIDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can enzymes be used to synthesize hydroxamic acids from hexanoamide?
A1: Yes, research demonstrates that the enantioselective amidase from Rhodococcus sp. strain R312 can catalyze the transfer of the acyl group from this compound to hydroxylamine, yielding the corresponding hydroxamic acid. [] This reaction follows a Ping Pong Bi Bi mechanism, and exhibits a high turnover number (kcat = 333 s−1) for this compound, highlighting the enzyme's efficiency in utilizing this substrate. []
Q2: Can this compound be used as a building block for synthesizing nitriles? If so, what are the key reaction conditions and what role do additives play?
A3: Yes, this compound can be converted to hexanenitrile with high yield using dimethylzirconocene ([Cp2Zr(CH3)2]). [] The reaction proceeds through the formation of a methylzirconium amide intermediate. Interestingly, the addition of chloride sources, such as LiCl or tetra-n-hexylammonium chloride (hex4NCl), significantly enhances the reaction rate. [] Kinetic studies and isotopic labeling experiments suggest that chloride facilitates the rate-determining step by assisting in the displacement of the carbonyl oxygen from the zirconium center, ultimately enabling methane elimination and nitrile formation. []
Q3: Is this compound considered a volatile corrosion inhibitor, and if so, how is it typically incorporated into formulations for this purpose?
A4: Yes, this compound is identified as a potential volatile corrosion inhibitor for magnesium alloys. [] Formulations typically include a blend of amide (10-30 wt%), amine (30-70 wt%), azole (5-25 wt%), organic salts (5-20 wt%), and urea or thiourea (10-30 wt%). [] The presence of this compound contributes to the long-term corrosion protection by slowly evaporating and creating a protective atmosphere. []
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